molecular formula C14H23N5O5S B2937570 N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034376-16-2

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2937570
CAS RN: 2034376-16-2
M. Wt: 373.43
InChI Key: TWOAFOMGJJJPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H23N5O5S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Design and Development

The piperidine moiety is a common feature in many pharmaceutical compounds, and derivatives of piperidine have been used in the design of drugs due to their significant pharmacological properties . The presence of the dimethylsulfamoyl group could potentially enhance the lipophilicity and membrane permeability of the compound, making it a valuable candidate for drug development.

Biological Activity Modulation

Compounds containing the piperidine structure have been shown to exhibit a wide range of biological activities. This includes acting as agonists or antagonists to various receptors in the central nervous system, which can be leveraged for the treatment of neurological disorders .

Synthesis of Heterocyclic Compounds

The compound can serve as a precursor for the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry for the creation of compounds with potential therapeutic effects .

Pharmacological Research

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure suggests it could be involved in the synthesis or modification of pharmacologically active molecules, contributing to the discovery of new medications .

Antiviral Agents

Indole derivatives, which share some structural similarities with the compound, have shown antiviral properties. This suggests that the compound could be modified to enhance its potential as an antiviral agent, possibly against a broad range of RNA and DNA viruses .

Agricultural Chemistry

The isoxazole ring found in the compound is structurally similar to natural plant hormones like indole-3-acetic acid. This implies that the compound could have applications in the development of synthetic plant hormones or as a growth regulator in agricultural research .

Mechanism of Action

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O5S/c1-10-8-12(17-24-10)16-14(21)13(20)15-9-11-4-6-19(7-5-11)25(22,23)18(2)3/h8,11H,4-7,9H2,1-3H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOAFOMGJJJPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.